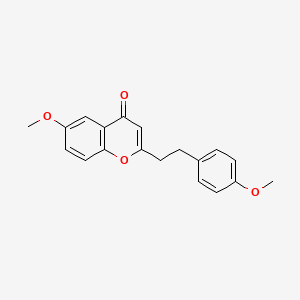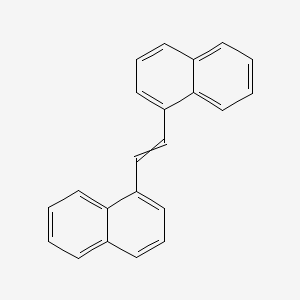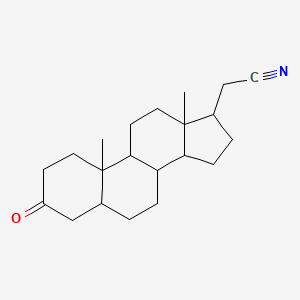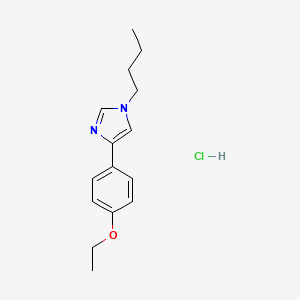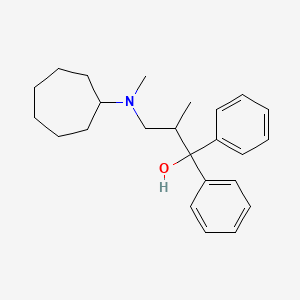
Z-6,7-Epoxyligustilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-6,7-Epoxyligustilide: This compound is known for its various pharmacological activities, including neuroprotective, anti-inflammatory, and vasorelaxing effects . It is a significant component in traditional Chinese medicine, where it is used to treat various ailments, particularly those related to women’s health .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Z-6,7-Epoxyligustilide can be achieved through specific electrochemical reactions. One method involves the oxidation of Z-ligustilide, a major phthalide in Angelica sinensis, to produce this compound. This reaction can be carried out in vitro using electrochemistry coupled with mass spectrometry . The reaction conditions typically involve the use of liver microsomes and specific oxidation reagents.
Industrial Production Methods: Industrial production of this compound is less common due to its instability and low yield in natural conditions. advancements in electrochemical reactions have made it possible to produce this compound efficiently in the laboratory. For instance, 6 mg of this compound can be prepared from 120 mg of Z-ligustilide using electrochemical methods .
Analyse Des Réactions Chimiques
Types of Reactions: Z-6,7-Epoxyligustilide undergoes several types of chemical reactions, including oxidation, hydrolysis, and isomerization . These reactions are crucial for its transformation and degradation.
Common Reagents and Conditions:
Oxidation: Common reagents include liver microsomes and specific oxidizing agents.
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the formation of various degradation products.
Isomerization: This reaction involves the rearrangement of the molecular structure, often facilitated by heat or light exposure.
Major Products Formed: The major products formed from these reactions include senkyunolide I, senkyunolide H, and other degradation products such as (E)-6,7-trans-dihydroxyligustilide .
Applications De Recherche Scientifique
Chemistry:
- Used as a model compound to study the degradation pathways of phthalides.
- Investigated for its reactivity and stability under different conditions .
Biology:
- Studied for its neuroprotective effects, particularly in models of neurodegenerative diseases .
- Examined for its anti-inflammatory properties and its ability to modulate immune responses .
Medicine:
- Used in traditional Chinese medicine for treating gynecological conditions and promoting blood circulation .
- Investigated for its potential as a chemopreventive agent due to its ability to induce detoxification enzymes .
Industry:
Mécanisme D'action
The mechanism of action of Z-6,7-Epoxyligustilide involves several molecular targets and pathways:
Neuroprotective Effects: It exerts its neuroprotective effects by modulating oxidative stress and inflammation pathways.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Vasorelaxing Effects: It promotes vasodilation by modulating the nitric oxide pathway and reducing vascular resistance.
Comparaison Avec Des Composés Similaires
Z-6,7-Epoxyligustilide is unique compared to other similar compounds due to its specific chemical structure and pharmacological properties. Some similar compounds include:
Z-ligustilide: The parent compound from which this compound is derived.
Senkyunolide I and H: Degradation products of Z-ligustilide that also exhibit neuroprotective and anti-inflammatory effects.
3-butylidene-7-hydroxyphthalide: Another phthalide compound with similar biological activities.
This compound stands out due to its unique epoxide moiety, which contributes to its distinct reactivity and biological effects .
Propriétés
Numéro CAS |
106533-40-8 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
(4Z)-4-butylidene-1a,2,3,6b-tetrahydrooxireno[2,3-g][2]benzofuran-6-one |
InChI |
InChI=1S/C12H14O3/c1-2-3-4-8-7-5-6-9-11(14-9)10(7)12(13)15-8/h4,9,11H,2-3,5-6H2,1H3/b8-4- |
Clé InChI |
ZCTBULGQERTBEG-YWEYNIOJSA-N |
SMILES isomérique |
CCC/C=C\1/C2=C(C3C(O3)CC2)C(=O)O1 |
SMILES canonique |
CCCC=C1C2=C(C3C(O3)CC2)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


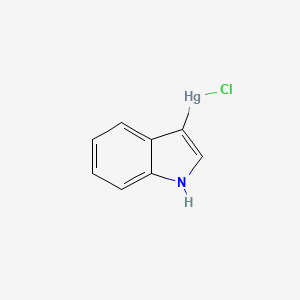
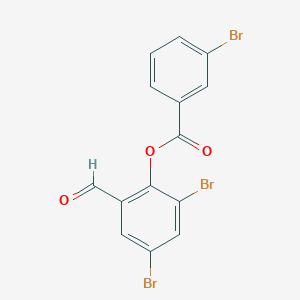
![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one](/img/structure/B14160245.png)
![1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14160247.png)


![n4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-n1,n1-diethylpentane-1,4-diamine](/img/structure/B14160267.png)
